molecular formula C30H50O4 B1151576 Shoreic acid CAS No. 21671-00-1

Shoreic acid

Cat. No.: B1151576
CAS No.: 21671-00-1
M. Wt: 474.7 g/mol
InChI Key:
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Description

Shoreic acid is a triterpenoid compound with the molecular formula C₃₀H₅₀O₄. It is primarily found in certain plant species, particularly within the Dysoxylum genus of the Meliaceae family

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of shoreic acid involves multiple steps, typically starting from simpler triterpenoid precursors. The process often includes oxidation, reduction, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring the desired stereochemistry and functional group placement.

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure. extraction from natural sources, such as the Dysoxylum genus, is a viable method. This involves solvent extraction, followed by purification techniques like chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Shoreic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of functional groups using agents such as lithium aluminum hydride.

    Substitution: Functional group substitutions facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products:

Mechanism of Action

The mechanism of action of shoreic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. For instance, its antiviral activity is attributed to the inhibition of viral replication enzymes, while its anti-inflammatory effects result from the suppression of pro-inflammatory cytokines .

Comparison with Similar Compounds

Shoreic acid is similar to other triterpenoids such as oleanolic acid, ursolic acid, and betulinic acid. it is unique in its specific structural features and biological activities:

These similarities and differences highlight the unique properties of this compound, making it a valuable compound for further research and application.

Properties

IUPAC Name

3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-3-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O4/c1-19(2)20-11-17-29(7)23(27(20,5)15-14-25(31)32)10-9-21-22(12-16-28(21,29)6)30(8)18-13-24(34-30)26(3,4)33/h20-24,33H,1,9-18H2,2-8H3,(H,31,32)/t20-,21+,22-,23+,24+,27-,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBGKWZSOPPDSD-INPVNEGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CCC3C2(CCC3C4(CCC(O4)C(C)(C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC(=O)O)CC[C@H]3[C@]2(CC[C@@H]3[C@@]4(CC[C@@H](O4)C(C)(C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701317938
Record name Shoreic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21671-00-1
Record name Shoreic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21671-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Shoreic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is shoreic acid and where is it found?

A1: this compound is a dammarane-type triterpenoid primarily found in plants belonging to the Meliaceae family, such as Cabralea canjerana [, ] and Aglaia rubiginosa []. It has also been isolated from the liverwort species Blepharidophyllum densifolium [].

Q2: What are the reported biological activities of this compound?

A2: Research indicates that this compound possesses notable biological activities, including:

  • Antimycobacterial activity: It exhibits activity against Mycobacterium tuberculosis [].
  • Antiviral activity: Studies have shown in vitro antiviral activity against Herpes simplex virus types I and II [].
  • Antibacterial and antifungal activity: this compound demonstrates activity against several bacterial strains, including E. coli, P. aeruginosa, S. aureus, and B. subtilis, as well as antifungal activity against C. albicans and T. mentagropytes [].

Q3: Can you provide the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C30H48O4, and its molecular weight is 472.69 g/mol [, ].

Q4: What is known about the structure of this compound?

A4: this compound is a dammarane triterpene. Its structure includes a 20S,24S-epoxy-25-hydroxy-3,4-secodammar-4(28)-en-3-oic acid skeleton [, ]. The complete 1H and 13C NMR spectral assignments for this compound have been reported, providing detailed structural information [, ].

Q5: Are there any studies on the structure-activity relationship (SAR) of this compound?

A5: A study investigating the roots of Aglaia odorata explored the synergistic effect of eichlerianic acid (a this compound epimer) and this compound. Interestingly, while this compound alone showed no cytotoxicity, a synergistic effect was observed when combined with eichlerianic acid in specific molar ratios []. This suggests that the stereochemistry at specific positions within the dammarane skeleton might be crucial for its cytotoxic activity.

Q6: What methods have been used to isolate this compound from natural sources?

A6: Several methods have been employed for the isolation of this compound, including:

  • High-speed countercurrent chromatography (HSCCC): This technique has been successfully used for the preparative isolation of this compound from Cabralea canjerana leaves [].
  • Conventional column chromatography: This method, often coupled with various spectroscopic techniques for structural elucidation, has been utilized to isolate this compound from different plant species [, , , , , ].

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